An In-Depth Technical Guide to the Chemical Properties of 3,3,5,5-Tetramethylmorpholin-2-one
An In-Depth Technical Guide to the Chemical Properties of 3,3,5,5-Tetramethylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3,3,5,5-Tetramethylmorpholin-2-one (CAS No. 90032-83-0). Due to the limited availability of published experimental data for this specific compound, this document combines reported values with predicted data and general chemical principles for morpholinone structures. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas where further empirical investigation is warranted.
Introduction
3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic organic compound featuring a morpholin-2-one core with four methyl groups substituting the carbon atoms at positions 3 and 5. The presence of a lactam (a cyclic amide) functional group within a morpholine ring structure, combined with significant steric hindrance from the gem-dimethyl groups, suggests unique chemical and physical properties. This guide summarizes the available data on its chemical characteristics, provides theoretical context for its reactivity, and outlines general experimental procedures relevant to its synthesis and analysis.
Chemical and Physical Properties
A summary of the available quantitative data for 3,3,5,5-Tetramethylmorpholin-2-one is presented in Table 1. It is important to note that experimental values for several key physical properties, such as melting and boiling points, have not been found in the reviewed literature.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3,3,5,5-Tetramethylmorpholin-2-one | --- |
| CAS Number | 90032-83-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Density | 0.942 g/cm³ | [1] |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | --- |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| InChIKey | BCBKUYDNRBNODE-UHFFFAOYSA-N | [1] |
| PubChem Create Date | February 8, 2007 | [1] |
Spectroscopic Data
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¹H NMR: Protons on the methyl groups would likely appear as singlets. The chemical shifts of the methylene protons in the morpholine ring would be influenced by the adjacent oxygen and nitrogen atoms. The N-H proton would likely appear as a broad singlet.
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¹³C NMR: Distinct signals would be expected for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the methylene carbon, and the carbonyl carbon of the lactam.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 157. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the morpholine ring.
Reactivity and Stability
Specific studies on the reactivity and stability of 3,3,5,5-Tetramethylmorpholin-2-one have not been identified. However, its reactivity can be inferred from its functional groups:
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Lactam Group: The cyclic amide is the most reactive site. It can undergo hydrolysis under acidic or basic conditions to open the ring, yielding the corresponding amino acid. The carbonyl group can also be subject to reduction.
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N-H Group: The secondary amine within the lactam can be deprotonated by a strong base and can undergo N-alkylation or N-acylation reactions.
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Steric Hindrance: The four methyl groups provide significant steric hindrance around the carbonyl group and the nitrogen atom, which may reduce the reactivity of the lactam compared to less substituted analogs.
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Stability: The compound is expected to be stable under standard storage conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Experimental Protocols (General Methodologies)
Due to the absence of specific published experimental protocols for 3,3,5,5-Tetramethylmorpholin-2-one, the following sections describe general methodologies for the synthesis and characterization of similar morpholin-2-one compounds.
General Synthesis of Morpholin-2-ones
A common route to morpholin-2-ones involves the cyclization of N-substituted-2-haloacetamides or the reaction of α-haloacyl halides with ethanolamines. A plausible synthetic pathway for 3,3,5,5-Tetramethylmorpholin-2-one is outlined in the logical diagram below. This represents a conceptual workflow rather than a documented experimental procedure.
Caption: A logical workflow for the potential synthesis of 3,3,5,5-Tetramethylmorpholin-2-one.
Methodology:
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Acylation: 2-amino-2-methyl-1-propanol would be reacted with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at low temperature to form the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide.
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Cyclization: The intermediate would then be treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF or DMF) to facilitate an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the bromine, leading to ring closure and the formation of 3,3,5,5-Tetramethylmorpholin-2-one.
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Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like 3,3,5,5-Tetramethylmorpholin-2-one.
Caption: A standard experimental workflow for the characterization of a synthesized organic compound.
Biological Activity
There is no available information in the reviewed literature regarding any signaling pathways or biological activities of 3,3,5,5-Tetramethylmorpholin-2-one. It is important to distinguish this compound from the related, non-keto analog, 3,3,5,5-tetramethylmorpholine , for which some biological activities have been reported, including the inhibition of neurotransmitter uptake. However, these findings cannot be extrapolated to 3,3,5,5-Tetramethylmorpholin-2-one due to the significant structural and electronic differences imparted by the carbonyl group.
Conclusion
3,3,5,5-Tetramethylmorpholin-2-one is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking in the public domain. This guide has compiled the available information and provided a theoretical framework for its properties and reactivity based on its chemical structure. Further experimental investigation is necessary to fully elucidate its physical and chemical properties, as well as to explore its potential biological activities. This document serves as a starting point for researchers interested in this and related heterocyclic compounds.
